Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate
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Overview
Description
Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is a complex organic compound featuring a piperidine ring substituted with a 1,3,4-oxadiazole moiety and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the piperidine ring: The piperidine ring can be functionalized by reacting with appropriate electrophiles or nucleophiles to introduce the desired substituents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets, such as enzymes or receptors.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites on proteins . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate: This compound also contains an oxadiazole ring but differs in the position of the substituents and the presence of a benzoate group.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate is unique due to its specific combination of functional groups and the presence of both a piperidine ring and an oxadiazole moiety
Properties
IUPAC Name |
ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-14(21)6-5-13(20)19-9-7-12(8-10-19)16-18-17-15(23-16)11-3-4-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGJEZOOFXAQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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